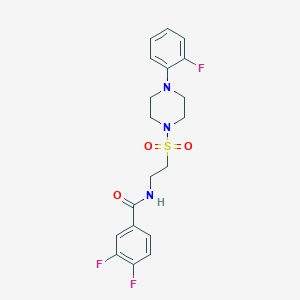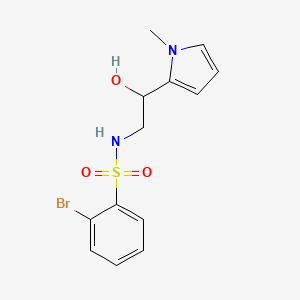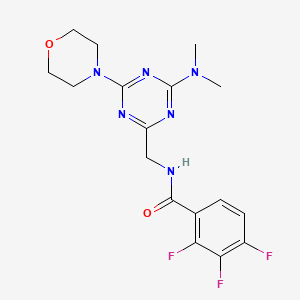
4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H23FN4O4 and its molecular weight is 390.415. The purity is usually 95%.
BenchChem offers high-quality 4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Luminescent Properties and Photo-Induced Electron Transfer
Research has explored the luminescent properties and photo-induced electron transfer (PET) mechanisms of compounds structurally similar to the specified chemical. Novel piperazine substituted naphthalimide model compounds have been synthesized to study fluorescence quantum yields and the effects of pH on their luminescent properties. These studies shed light on the potential use of such compounds in developing pH probes and understanding the PET processes in fluorescent materials (Gan, Chen, Chang, & Tian, 2003).
Antimicrobial and Antibacterial Activities
Several studies have synthesized and tested the antimicrobial and antibacterial activities of compounds related to "4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-1-carboxamide". These research efforts aim to develop new antibacterial agents with broad-spectrum efficacy. The synthesis and evaluation of these compounds contribute to understanding their potential as antibacterial agents, offering insights into their pharmacological profiles (Patel & Patel, 2010).
Synthesis and Structure-Activity Relationships
Studies have been conducted on the synthesis and structure-activity relationships (SAR) of quinolone derivatives, focusing on modifications at various positions to enhance their antibacterial activity. These efforts include exploring the effects of different substituents on the quinolone core, aiming to identify compounds with improved efficacy and safety profiles. The results contribute to the medicinal chemistry field by providing valuable information on designing more effective antimicrobial agents (Ziegler, Bitha, Kuck, Fenton, Petersen, & Lin, 1990).
Photochemistry and Photostability
The photochemical behavior of fluoroquinolones, closely related to the compound of interest, has been studied to understand their photostability and the mechanisms underlying their photo-induced reactions. Such research is crucial for developing pharmaceuticals with optimal stability and efficacy when exposed to light. These studies provide insights into the photodegradation pathways and the effects of various substituents on the photostability of quinolone derivatives (Mella, Fasani, & Albini, 2001).
Propriétés
IUPAC Name |
4-(6-fluoro-2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O4/c20-12-3-4-16-15(10-12)17(25)24(19(27)22-16)13-5-7-23(8-6-13)18(26)21-11-14-2-1-9-28-14/h3-4,10,13-14H,1-2,5-9,11H2,(H,21,26)(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYGUMCQPOGWKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)N2CCC(CC2)N3C(=O)C4=C(C=CC(=C4)F)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{1-Benzyl-1,9-diazaspiro[5.5]undecan-9-yl}prop-2-en-1-one](/img/structure/B2654115.png)


methanone](/img/structure/B2654120.png)


![3-Tert-butyl-6-[(1-pyrazin-2-ylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2654125.png)

![N-[(4-methylphenyl)methyl]pyridin-3-amine](/img/structure/B2654127.png)


![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2654131.png)
![N-cycloheptyl-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide](/img/structure/B2654136.png)
